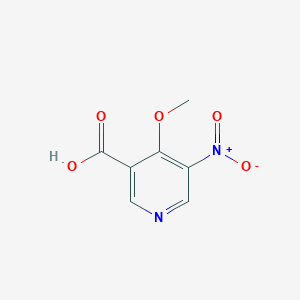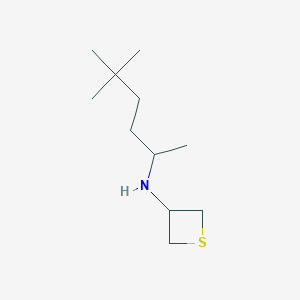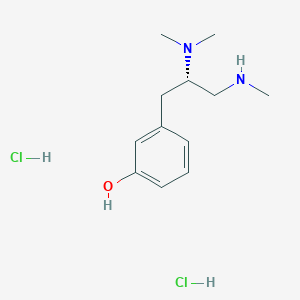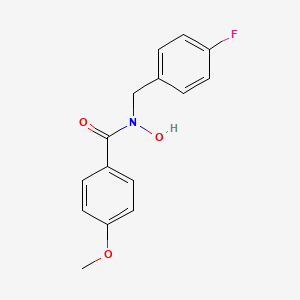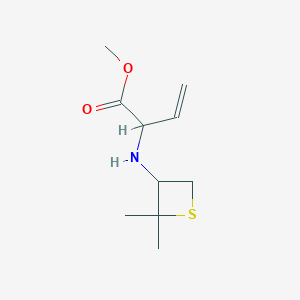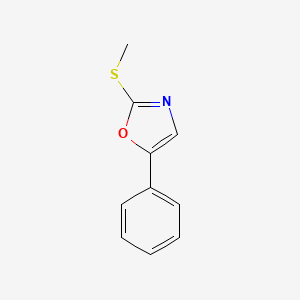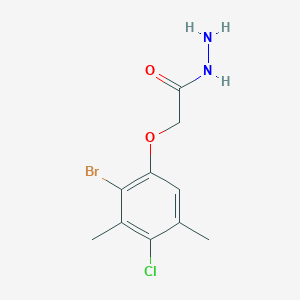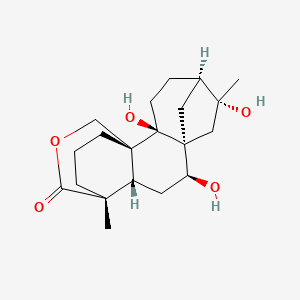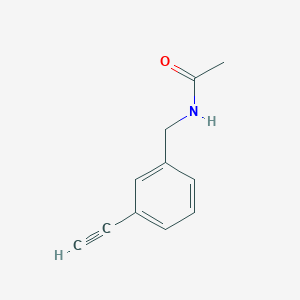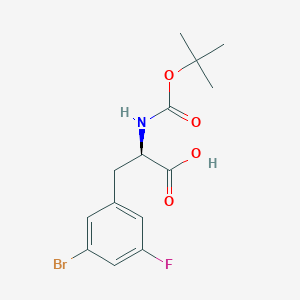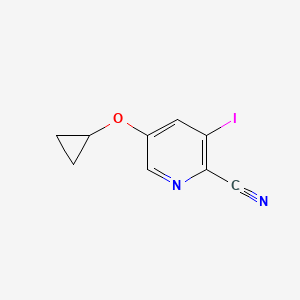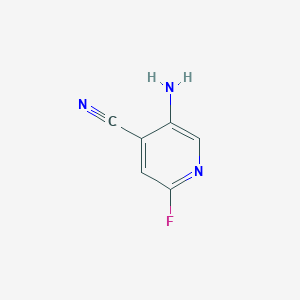
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with suitable pyrrole derivatives under controlled conditions. One common method involves the use of microwave-assisted organic synthesis, which offers the advantages of rapid reaction times and high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other solvent-free techniques to ensure efficiency and cost-effectiveness. The use of solid-phase synthesis and other advanced techniques can also be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethylfuran-3-yl)-pyrazoline derivatives: These compounds share a similar furan ring structure and exhibit comparable biological activities.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound also contains the 2,5-dimethylfuran moiety and is studied for its optical and photophysical properties.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of the furan and pyrrole rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-(2,5-dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-6-4-10(13-11(6)12(14)15)9-5-7(2)16-8(9)3/h4-5,13H,1-3H3,(H,14,15) |
Clave InChI |
VETBKRLTPQDLMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C2=CC(=C(N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


